L-2-Amino-4-methoxy-cis-but-3-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(Z,2S)-2-amino-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2-/t4-/m0/s1 |
InChI Key |
HLOPMQJRUIOMJO-SWOZAWMQSA-N |
SMILES |
COC=CC(C(=O)O)N |
Isomeric SMILES |
CO/C=C\[C@@H](C(=O)O)N |
Canonical SMILES |
COC=CC(C(=O)O)N |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Identification of Producer Organisms
Pseudomonas aeruginosa, an opportunistic pathogen, is the principal and most well-documented producer of L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB). frontiersin.orgasm.orgresearchgate.net This compound, also known as methoxyvinylglycine, was identified as a potent antibiotic and toxin produced by the bacterium. asm.orgresearchgate.net Its presence contributes to the competitive ability of P. aeruginosa in various environments, including soil and aquatic ecosystems, as well as in pathogenic contexts like infections in humans, insects, and plants. asm.org Strains such as PAO1 are known producers, and research has confirmed that certain clinical isolates, for instance from keratitis infections, also produce AMB. arvojournals.org The production of AMB by P. aeruginosa has been shown to inhibit the growth of other bacteria, such as E. coli K-12 and Erwinia amylovora, the latter being a significant plant pathogen. arvojournals.orgnih.gov
AMB belongs to a group of naturally occurring γ-substituted vinylglycines, also known as oxyvinylglycines. frontiersin.orgnih.gov While P. aeruginosa is the source of AMB, other microbial species, particularly from the genus Streptomyces, produce structurally related compounds. frontiersin.orgnih.gov One such compound is aminoethoxyvinylglycine (AVG), which was isolated from an unidentified Streptomyces species. frontiersin.orgacs.org Other related molecules from Streptomyces include dimethyliminooxyvinylglycine and guanidinooxyvinylglycine. nih.gov These compounds share a common structural motif and often exhibit inhibitory activity against pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. frontiersin.org Another related toxin, rhizobitoxine (B1232551), is produced by Bradyrhizobium japonicum. nih.gov
Elucidation of Biosynthetic Gene Clusters
The genetic blueprint for AMB synthesis in P. aeruginosa has been identified and characterized, revealing a sophisticated multi-enzyme system.
The production of AMB is directed by a five-gene cluster, designated ambABCDE. frontiersin.orgasm.orgnih.gov This cluster was identified through a combination of biochemical assays and site-directed mutagenesis in P. aeruginosa strain PAO1. asm.orgnih.gov Transferring this gene cluster to non-producing strains, such as P. aeruginosa PA7 or P. fluorescens CHA0, was sufficient to enable them to synthesize AMB, demonstrating that these five genes are both essential and sufficient for its production. frontiersin.orgnih.govnih.gov The genes are organized into two transcriptional units: ambA and the operon ambBCDE. nih.govnih.govasm.org The ambA gene encodes a putative transporter of the LysE superfamily, which is believed to be responsible for the export of the synthesized AMB out of the bacterial cell. asm.orgnih.govnih.gov
Two of the key enzymes in the biosynthetic pathway, AmbB and AmbE, are non-ribosomal peptide synthetases (NRPSs). asm.orgresearchgate.netnih.gov These large, modular enzymes are responsible for assembling a peptide precursor without the use of ribosomes. nih.govmdpi.com The involvement of NRPSs was initially unexpected given the simple amino acid structure of AMB. asm.orgnih.gov
Bioinformatic and biochemical analyses revealed that AmbB and AmbE work together to construct a tripeptide precursor. frontiersin.orgnih.gov AmbB contains one module and is responsible for activating and binding L-alanine. nih.govnih.gov AmbE is a larger, two-module NRPS that activates L-glutamate on its first thiolation (T) domain and L-alanine on its second. frontiersin.orgnih.govnih.gov The assembly is sequential, ultimately forming an L-Ala-L-Glu-L-Ala tripeptide tethered to the T2 domain of the AmbE enzyme. nih.govnih.gov This thiotemplate mechanism, where intermediates are covalently bound to the enzyme complex, is a hallmark of NRPS-mediated synthesis. frontiersin.orgnih.gov
The final transformation of the precursor into AMB is carried out by AmbC and AmbD, which are iron(II)/α-ketoglutarate-dependent oxygenases. asm.orgresearchgate.netnih.gov This family of enzymes is known to catalyze a wide range of oxidative reactions, including hydroxylations, desaturations, and ring formations, by functionalizing unactivated C-H bonds. nih.govrsc.orgresearchgate.netnih.gov In the AMB pathway, AmbC and AmbD act on the L-glutamate residue while it is part of the tripeptide tethered to AmbE. nih.govnih.govresearchgate.net These oxygenases are proposed to hydroxylate and further process the glutamate (B1630785) moiety to generate the characteristic methoxyvinyl group of AMB. nih.govnih.gov In vitro assays including AmbB, AmbE, AmbC, and AmbD resulted in the formation of an L-Ala-AMB-L-Ala tripeptide, confirming the role of the oxygenases in converting the glutamate residue into the final AMB structure within the peptide precursor. nih.govnih.govresearchgate.net
Compound and Gene Summary Tables
Table 1: Compounds Mentioned
| Compound Name | Abbreviation | Chemical Formula | Primary Producing Organism(s) |
|---|---|---|---|
| L-2-Amino-4-methoxy-trans-3-butenoic acid | AMB | C5H9NO3 | Pseudomonas aeruginosa |
| L-2-Amino-4-methoxy-cis-3-butenoic acid | C5H9NO3 | Not specified in biosynthetic context | |
| Aminoethoxyvinylglycine | AVG | C6H12N2O3 | Streptomyces spp. |
| Rhizobitoxine | C8H15N3O4 | Bradyrhizobium japonicum | |
| Dimethyliminooxyvinylglycine | Streptomyces spp. |
Table 2: AMB Biosynthetic Gene Cluster (ambABCDE)
| Gene | Encoded Protein | Protein Family/Type | Proposed Function in Biosynthesis |
|---|---|---|---|
| ambA | AmbA | LysE-type Transporter | Export of synthesized AMB. asm.orgnih.govnih.gov |
| ambB | AmbB | Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates the first L-alanine into the precursor peptide. frontiersin.orgnih.gov |
| ambC | AmbC | Iron(II)/α-Ketoglutarate-Dependent Oxygenase | Modifies the L-glutamate residue of the precursor peptide to form AMB. asm.orgnih.govnih.gov |
| ambD | AmbD | Iron(II)/α-Ketoglutarate-Dependent Oxygenase | Modifies the L-glutamate residue of the precursor peptide to form AMB. asm.orgnih.govnih.gov |
Bioinformatics Analysis of Conserved Domains (e.g., Thiolation (T) domains, A-domains)
Bioinformatic analysis of the amb gene cluster has been pivotal in predicting the function of its encoded proteins. The synthesis of AMB is primarily managed by two large, multi-domain non-ribosomal peptide synthetases, AmbB and AmbE. nih.gov These enzymes are modular, with each module containing specific domains responsible for a single step in the peptide's assembly. frontiersin.org
The core domains essential for peptide synthesis found in the AmbB/AmbE system are the Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C) domains. nih.govnih.gov
Adenylation (A) domains act as the gatekeepers of the assembly line. nih.gov They are responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate intermediate, a reaction that consumes ATP. nih.gov The A-domain of AmbB specifically activates L-Alanine, while the A-domain of AmbE activates L-Glutamate. nih.govfrontiersin.org
Thiolation (T) domains , also known as Peptidyl Carrier Proteins (PCP), are small (~80 aa) domains that function as a mobile scaffold. nih.gov The activated amino acid is transferred from the A-domain and covalently attached to the T-domain's flexible phosphopantetheine (Ppant) arm via a thioester bond. nih.gov This arm then shuttles the substrate to other catalytic domains. nih.gov Bioinformatics predicts one T-domain in AmbB and two (T1 and T2) in AmbE, which is crucial for the assembly of a tripeptide precursor. nih.govfrontiersin.org
Condensation (C) domains catalyze the formation of the peptide bond. nih.gov They facilitate the joining of two amino acids, one held by the T-domain of the same module (the acceptor) and the growing peptide chain attached to the T-domain of the preceding module (the donor). nih.gov The C-domain of AmbB is responsible for the peptide elongation steps in AMB biosynthesis. nih.gov
The arrangement and specificity of these domains, as predicted by bioinformatics, provide a blueprint for the biosynthetic pathway, which has been subsequently verified by biochemical experiments. nih.govfrontiersin.org
| Domain | Enzyme | Function |
| Adenylation (A) | AmbB | Activates L-Alanine. nih.govfrontiersin.org |
| AmbE | Activates L-Glutamate. nih.govfrontiersin.org | |
| Thiolation (T) | AmbB | Covalently binds and carries activated L-Alanine. nih.govfrontiersin.org |
| AmbE (T1) | Covalently binds and carries activated L-Glutamate. nih.govfrontiersin.org | |
| AmbE (T2) | Covalently binds and carries activated L-Alanine (loaded by AmbB). nih.govfrontiersin.org | |
| Condensation (C) | AmbB | Catalyzes peptide bond formation between aminoacyl substrates. nih.gov |
Enzymology and Mechanism of Biosynthesis
The synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid is a multi-step enzymatic process that begins with common amino acids and proceeds through a series of precise, enzyme-catalyzed reactions.
Precursor Amino Acid Incorporation (L-Glutamate and L-Alanine)
The building blocks for AMB are two proteinogenic amino acids: L-Glutamate and L-Alanine. frontiersin.org ATP-PPi exchange assays and mass spectrometry have confirmed the substrate specificity of the NRPS enzymes. nih.govfrontiersin.org The A-domain of AmbB is responsible for the selection and activation of L-Alanine. nih.govfrontiersin.org The A-domain within AmbE specifically activates L-Glutamate. nih.govfrontiersin.org Following activation, these amino acids are loaded onto their respective T-domains. The L-Alanine activated by AmbB is loaded onto its own T-domain and is also transferred in trans to the second T-domain (T2) of AmbE. nih.govfrontiersin.org The L-Glutamate activated by AmbE is loaded onto its first T-domain (T1). nih.govfrontiersin.org
Formation of Thiotemplate-Linked Tripeptide Intermediates (e.g., L-Ala-L-Glu-L-Ala)
Once the precursor amino acids are loaded onto the T-domains, the condensation reactions begin. The C-domain of AmbB catalyzes the formation of a peptide bond between the L-Alanine tethered to the T-domain of AmbB and the L-Glutamate tethered to the T1 domain of AmbE. nih.gov This results in a dipeptide, L-Glu-L-Ala, attached to the T1 domain of AmbE. frontiersin.org Subsequently, a second condensation reaction occurs, likely catalyzed by a C-domain, which links the L-Glu-L-Ala dipeptide with the L-Alanine residue attached to the T2 domain of AmbE. frontiersin.org This step yields the key intermediate: a thiotemplate-linked tripeptide, L-Ala-L-Glu-L-Ala, which remains tethered to the T2 domain of AmbE. nih.govfrontiersin.org The two flanking L-Alanine residues are thought to function as protective groups for the subsequent modification of the central glutamate. frontiersin.org
Hydroxylation and Dehydration Steps in Vinyl Ether Formation
The conversion of the central L-Glutamate residue within the tripeptide into the final methoxy (B1213986) vinyl ether structure is the most chemically complex phase of the biosynthesis. This transformation is carried out by two iron(II)/α-ketoglutarate-dependent oxygenases, AmbC and AmbD, along with tailoring domains of AmbE. nih.govfrontiersin.org While the precise step-by-step mechanism is not fully elucidated, the function of these enzymes involves hydroxylation and subsequent reactions to form the vinyl ether. The process is believed to involve the hydroxylation of the glutamate side chain, followed by dehydration and methylation to generate the characteristic methoxy-cis-but-3-enoic acid structure. In other biological systems, the formation of a vinyl ether can proceed through the formation of an epoxyallylic cation intermediate, a potential mechanism for this pathway as well. The final structure is formed while the peptide is still attached to the NRPS enzyme complex. frontiersin.org
In Vitro Reconstitution of the Biosynthetic Pathway
The proposed biosynthetic model has been validated through in vitro reconstitution experiments using purified enzymes. nih.govfrontiersin.org
When AmbB and AmbE were incubated with their precursor substrates (L-Alanine and L-Glutamate) and ATP, mass spectrometry detected the formation of the L-Glu-L-Ala dipeptide on the T1 domain and the L-Ala-L-Glu-L-Ala tripeptide on the T2 domain of AmbE. frontiersin.org
Crucially, when the oxygenases AmbC and AmbD were added to this reaction mixture, the dipeptide and tripeptide intermediates were no longer detected. nih.govfrontiersin.org Instead, a new species corresponding to the mass of an L-Ala-AMB-L-Ala tripeptide was found attached to the T2 domain of AmbE. nih.govfrontiersin.org
These results provide direct evidence for the entire proposed pathway: the assembly of an L-Ala-L-Glu-L-Ala precursor on the NRPS thiotemplate, followed by the modification of the central glutamate residue by AmbC and AmbD to form the final AMB structure within the tripeptide. nih.govfrontiersin.org The final step is believed to be the release of the flanking L-Alanine residues by peptidases to yield free this compound. frontiersin.org
| Enzyme Combination | Intermediates/Products Detected (on AmbE T-domains) |
| AmbB + AmbE | L-Glu-L-Ala (on T1), L-Ala-L-Glu-L-Ala (on T2) frontiersin.org |
| AmbB + AmbE + AmbC + AmbD | L-Ala-AMB-L-Ala (on T2) nih.govfrontiersin.org |
Mechanistic Studies of Biological Activity
Enzyme Inhibition Studies
The biological effects of L-2-Amino-4-methoxy-cis-but-3-enoic acid are primarily attributed to its ability to interfere with the function of specific enzymes. The following subsections detail the mechanistic studies of its inhibitory activity against two major classes of enzymes.
S-Adenosylmethionine (AdoMet) Synthetase Inhibition
This compound has been identified as a potent inhibitor of S-Adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase, MAT). nih.gov This enzyme catalyzes the biosynthesis of S-adenosylmethionine, a crucial methyl donor in numerous transmethylation reactions and a precursor for the synthesis of polyamines and cysteine.
Studies have demonstrated that this compound acts as a powerful inhibitor of AdoMet synthetase. nih.gov The inhibition is characterized as competitive with respect to the enzyme's natural substrate, L-methionine. This competitive mechanism implies that the inhibitor directly competes with L-methionine for binding to the active site of the enzyme. The structural similarity between this compound and L-methionine is believed to be the basis for this competitive interaction. While the potency has been well-established, specific inhibitory constants (K_i_) or half-maximal inhibitory concentration (IC_50_) values from definitive studies are not widely reported in the available literature.
AdoMet synthetase exists in different isoforms, primarily MAT I (predominant in the liver) and MAT II (widely distributed in non-hepatic tissues), which exhibit distinct kinetic properties. Research has indicated that this compound displays differential inhibitory effects on these isozymes. nih.gov The varying sensitivities of the MAT isozymes to this inhibitor suggest that subtle differences in their active site architecture could be exploited for the development of isozyme-specific inhibitors. However, detailed comparative kinetic data quantifying the differential inhibition of MAT I and MAT II by this compound are not extensively documented in the accessible scientific literature.
The precise structural basis for the interaction of this compound within the methionine binding site of AdoMet synthetase has been a subject of interest. It is hypothesized that the inhibitor occupies the same binding pocket as L-methionine. A critical interaction for substrate and inhibitor binding in some isoforms of MAT involves the stacking of the amino acid side chain against a key aromatic residue, such as phenylalanine at position 251 (F251). This interaction helps to properly orient the ligand for catalysis or inhibition. A detailed structural elucidation, for instance through X-ray crystallography, would be necessary to definitively confirm the specific contacts, including any potential stacking interactions between the methoxyvinyl group of the inhibitor and the phenyl ring of F251. Such specific structural data for this compound bound to MAT is not currently available in the public domain.
Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzyme Inhibition
In addition to its effects on AdoMet synthetase, this compound is also known to inhibit certain pyridoxal phosphate (PLP)-dependent enzymes. PLP is a versatile coenzyme essential for a wide range of biochemical reactions involving amino acids.
A significant target of this compound is aspartate aminotransferase, a key enzyme in amino acid metabolism. The compound has been shown to be an irreversible inhibitor of this enzyme. nih.gov The mechanism of inhibition is a classic example of "suicide" or mechanism-based inactivation. The inhibitor, acting as a substrate analogue, initially forms a Schiff base with the PLP cofactor in the enzyme's active site. Following this, the enzyme processes the inhibitor, leading to the formation of a highly reactive Michael acceptor intermediate. This reactive species then covalently modifies a nucleophilic residue within the active site, leading to the irreversible inactivation of the enzyme. nih.gov
Selective Inhibition of Alanine (B10760859) Aminotransferase
Research into the enzymatic inhibition by the related compound, L-2-amino-4-methoxy-trans-but-3-enoic acid, has shown notable selectivity among aminotransferases. In studies using intact rat hepatocytes, this trans-isomer was found to be a much more potent inhibitor of aspartate aminotransferase than alanine aminotransferase. nih.gov Preincubation of hepatocytes with 400 microM of L-2-amino-4-methoxy-trans-but-3-enoic acid resulted in a 90-95% inactivation of aspartate aminotransferase, while the activity of alanine aminotransferase was only diminished by 15-30%. nih.gov This demonstrates a clear selective inhibition profile for the trans-isomer, favoring the inactivation of aspartate aminotransferase. nih.gov
Inhibition of Tryptophan Synthase
The trans-isomer, L-2-amino-4-methoxy-trans-but-3-enoic acid, is recognized as an inhibitor of Tryptophan Synthase (EC 4.2.1.20). This enzyme is dependent on pyridoxal phosphate (PLP), a common target for this class of compounds.
Inhibition of Glycine (B1666218) Hydroxymethyltransferase
L-2-amino-4-methoxy-trans-but-3-enoic acid has been identified as an inhibitor of serine hydroxymethyltransferase (also known as glycine hydroxymethyltransferase, EC 2.1.2.1) in cytosolic extracts of Walker carcinoma. The inhibition is non-competitive with respect to L-serine. Kinetic studies of the inactivation suggest that the compound acts as an irreversible substrate analogue.
General Mechanism-Based Inhibition of PLP Enzymes by Oxyvinylglycines
This compound belongs to a group of natural compounds known as oxyvinylglycines. These compounds are known to be potent, irreversible inhibitors of enzymes that utilize pyridoxal phosphate (PLP) as a cofactor. nih.gov The general mechanism of inhibition is a form of suicide inactivation. The inhibitor, mimicking a natural amino acid substrate, enters the enzyme's active site and forms the initial Schiff base with the PLP cofactor. nih.gov The enzyme then processes this analogue, leading to the formation of a highly reactive intermediate. This intermediate subsequently reacts covalently with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme. nih.gov This mechanism-based inactivation is characteristic of how oxyvinylglycines, including the related L-2-amino-4-methoxy-trans-but-3-enoic acid, target PLP-dependent enzymes like aminotransferases.
Inhibition of Other Enzyme Classes (e.g., acyltransferases)
While its isomer targets PLP-enzymes, L-2-amino-4-methoxy-cis -but-3-enoic acid has been demonstrated to be a potent inhibitor of an enzyme from the transferase class that does not use a PLP cofactor. Specifically, it is a powerful inhibitor of methionine adenosyltransferase (EC 2.5.1.6), the enzyme responsible for the biosynthesis of S-adenosylmethionine. nih.govnih.gov
Antimetabolite and Growth Inhibition Activities
Inhibition of Microbial Growth (e.g., Bacillus spp., Escherichia coli)
The antimetabolite properties of L-2-amino-4-methoxy-trans-but-3-enoic acid have been demonstrated through its inhibition of microbial growth. This toxin, produced by Pseudomonas aeruginosa, was found to reversibly inhibit the growth of various bacteria, including Bacillus species and Escherichia coli. nih.govnih.gov In the case of E. coli, the growth inhibition caused by the trans-isomer could be reversed by the addition of methionine to the growth medium, indicating that the compound acts as a methionine antagonist. nih.gov
Data Tables
Enzyme Inhibition Profile
| Enzyme | Compound Isomer | Effect |
|---|---|---|
| Alanine Aminotransferase | trans | Weak inhibition (15-30% loss of activity at 400 µM) nih.gov |
| Aspartate Aminotransferase | trans | Strong, selective inactivation (90-95% loss of activity at 400 µM) nih.gov |
| Glycine Hydroxymethyltransferase | trans | Non-competitive, irreversible inhibition |
| Methionine Adenosyltransferase | cis | Potent inhibition nih.govnih.gov |
Microbial Growth Inhibition
| Organism | Compound Isomer | Effect |
|---|---|---|
| Bacillus spp. | trans | Reversible growth inhibition nih.gov |
Effects on Protozoan Biology (e.g., Acanthamoeba castellanii growth inhibition and encystment induction)
The trans-isomer of L-2-amino-4-methoxy-but-3-enoic acid has been identified as a toxic antimetabolite produced by the opportunistic pathogen Pseudomonas aeruginosa. nih.gov Its effects on the protozoan Acanthamoeba castellanii have been investigated to understand its potential role as a virulence factor. nih.gov
In laboratory settings, L-2-amino-4-methoxy-trans-3-butenoic acid demonstrated a dual effect on A. castellanii. At concentrations of 0.5 mM or higher, the compound was found to induce the transformation of the active, feeding trophozoite stage into the dormant cyst stage when the amoebae were in a salt buffer. nih.gov This process of encystment is a survival strategy for the protozoan in unfavorable conditions.
Furthermore, when A. castellanii was cultured in a nutrient-rich medium, the compound inhibited its growth in a dose-dependent manner. nih.gov These findings suggest that the compound can significantly interfere with the normal life cycle and proliferation of this protozoan. Despite these direct effects, studies of plaque formation on bacterial lawns of wild-type and AMB-negative P. aeruginosa strains showed no significant difference, leading researchers to conclude that the compound may act as a virulence factor, but likely only at relatively high concentrations. nih.gov
Table 1: Effects of L-2-Amino-4-methoxy-trans-3-butenoic Acid on Acanthamoeba castellanii
| Experimental Condition | Observation | Concentration |
|---|---|---|
| Salt Buffer | Induces amoebal encystment | ≥ 0.5 mM |
Interference with Plant Pathogens (e.g., Erwinia amylovora)
Research has explored the potential of L-2-amino-4-methoxy-trans-3-butenoic acid as a biocontrol agent. The biosynthetic gene cluster for this compound has been identified, allowing for its production in other bacterial strains. ebi.ac.uk
In one study, the gene cluster responsible for the production of L-2-amino-4-methoxy-trans-3-butenoic acid was engineered into Pseudomonas fluorescens CHA0, a model biocontrol strain. This engineered strain, now capable of producing the compound, gained the ability to inhibit the growth of Erwinia amylovora, the bacterium responsible for fire blight disease in plants. ebi.ac.uk This suggests that the compound has antagonistic effects against this significant plant pathogen. The findings indicate a potential application in agricultural biocontrol, where the expression of these genes in marketed biocontrol strains could contribute to managing fire blight. ebi.ac.uk
Impact on Plant Developmental Processes (e.g., seed germination arrest)
The influence of L-2-amino-4-methoxy-trans-3-butenoic acid extends to plant developmental processes. The same engineered Pseudomonas fluorescens strain that produced the compound and inhibited Erwinia amylovora was also observed to interfere with the germination of several graminaceous (grassy) seeds. ebi.ac.uk
This effect was described as a weak interference, suggesting that the compound can arrest or disrupt the early stages of plant development. ebi.ac.uk This finding aligns with the known effects of other amino acid analogues on plant life processes, particularly those that, like this compound, are known to inhibit the production of ethylene (B1197577), a key plant hormone in germination and ripening.
Modulation of Cell Metabolism in Model Systems (e.g., in vitro effects on Walker carcinosarcoma cells)
The trans-isomer of L-2-amino-4-methoxy-but-3-enoic acid has been studied for its effects on cancer cells, specifically the Walker carcinosarcoma 256 cell line, due to its structural similarity to the essential amino acid methionine. nih.govcapes.gov.br As a methionine antagonist, the compound exhibits potent tumor growth inhibitory activity in vitro. capes.gov.br
The compound is transported into the Walker carcinoma cells via the methionine carrier system. capes.gov.br Once inside, it causes a dose-related decrease in the intracellular pool of methionine. capes.gov.br This interference with methionine metabolism has several downstream consequences for macromolecular synthesis.
Table 2: In Vitro Effects of L-2-Amino-4-methoxy-trans-3-butenoic Acid on Walker Carcinosarcoma 256 Cells
| Metabolic Process | Observation |
|---|---|
| Methionine Transport | Transported by the methionine carrier system. capes.gov.br |
| Methionine Pool | Causes a dose-related depression of the acid-soluble methionine pool. capes.gov.br |
| Protein Synthesis | Inhibited. capes.gov.br |
| Macromolecule Methylation | Inhibited. capes.gov.br |
| DNA Synthesis | No effect in the first 24 hours. capes.gov.br |
| RNA Synthesis | Stimulated (based on uridine (B1682114) incorporation). capes.gov.br |
Chemical Synthesis and Stereochemical Considerations
Development of Total Synthesis Methodologies
The approaches to synthesize L-2-amino-4-methoxy-cis-but-3-enoic acid and its trans counterpart have often resulted in the formation of both isomers, necessitating stereoselective strategies to isolate the desired compound.
An improved synthesis for this compound (L-cis-AMB) has been developed, addressing the low yields obtained from previous methods where it was a minor component in the synthesis of the trans isomer. This approach utilizes an electrophilic glycinate synthon. The key step involves the condensation of cis-methoxyvinyllithium with N-acetyl-α-bromoglycine methyl ester. This reaction yields N-acetyl-DL-cis-AMB methyl ester, which is a crucial intermediate in the synthesis of L-cis-AMB. This method provides a more efficient and scalable route to the desired cis isomer.
The synthesis of the naturally occurring L-2-amino-4-methoxy-trans-but-3-enoic acid has been achieved starting from an L-aspartic semialdehyde derivative. A key step in this synthesis is the formation of the enol ether moiety. This is accomplished by converting an acetal intermediate to a hemiacetal ester, followed by pyrolysis. The pyrolysis step yields a mixture of the trans and cis enol ethers, with the trans isomer being the major product. Subsequent steps then lead to the final L-trans product. This route provides a viable pathway to the trans isomer, leveraging a readily available chiral starting material.
A significant challenge in the synthesis of L-2-amino-4-methoxy-but-3-enoic acids is the control of stereochemistry at the α-carbon. To obtain the biologically active L-enantiomer, a stereoselective enzymatic resolution step is often employed. In the synthesis of the L-trans isomer, the racemic mixture of N-acetyl-DL-2-amino-4-methoxy-trans-but-3-enoic acid is subjected to enzymatic hydrolysis using hog kidney acylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted N-acetylated D-enantiomer. This enzymatic resolution is a critical step for obtaining the enantiomerically pure natural product.
Utilization of Key Synthetic Intermediates and Synthons
The strategic use of specific synthons and key intermediates has been pivotal in the successful synthesis of this compound and its geometric isomer.
The synthesis of this compound has been significantly improved by the application of an electrophilic glycinate synthon approach. This strategy involves the reaction of a nucleophilic vinyl species with an electrophilic glycine (B1666218) equivalent. Specifically, the condensation of cis-methoxyvinyllithium with N-acetyl-α-bromoglycine methyl ester serves as a prime example of this approach. The N-acetyl-α-bromoglycine methyl ester acts as an electrophilic glycine cation equivalent, enabling the formation of the carbon-carbon bond with the desired stereochemistry at the α-carbon in a racemic form, which can then be resolved.
L-aspartic-4-semialdehyde, an α-amino acid derivative of aspartate, serves as a crucial intermediate in the biosynthesis of several amino acids in bacteria and plants. In chemical synthesis, derivatives of aspartic semialdehyde are valuable chiral building blocks. The synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid effectively utilizes a protected form of L-aspartic semialdehyde. This starting material already contains the desired stereochemistry at the α-carbon, which is preserved throughout the synthetic sequence, demonstrating a stereospecific approach. The aldehyde functionality is then chemically elaborated to introduce the methoxyvinyl group.
Data Tables
Table 1: Key Synthetic Intermediates and Reagents
| Intermediate/Reagent | Role in Synthesis | Target Isomer |
| N-acetyl-α-bromoglycine methyl ester | Electrophilic glycinate synthon | L-cis |
| cis-Methoxyvinyllithium | Nucleophilic vinyl species | L-cis |
| L-Aspartic semialdehyde derivative | Chiral starting material | L-trans |
| Hog kidney acylase I | Enzyme for enzymatic resolution | L-trans |
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantage | Disadvantage |
| Electrophilic Glycinate Synthon | Condensation of a vinyl lithium species with a glycine cation equivalent. | Improved yield of the cis isomer. | Requires resolution of the final product. |
| Aspartic Semialdehyde Derivative | Utilizes a chiral pool starting material. | Stereochemistry at the α-carbon is pre-determined. | Yields a mixture of cis and trans isomers requiring separation. |
Resolution Techniques for Enantiomeric Purity (e.g., enzymatic hydrolysis with hog kidney acylase I)
Achieving enantiomeric purity is a critical step in the synthesis of this compound, as biological activity is typically specific to one enantiomer. A common and effective method for resolving racemic mixtures of amino acids is enzymatic hydrolysis, which takes advantage of the stereoselectivity of enzymes. Hog kidney acylase I is a well-established enzyme for this purpose, catalyzing the hydrolysis of N-acetylated amino acids.
This technique is exemplified in the resolution of the closely related trans isomer, N-acetyl-DL-2-amino-4-methoxy-trans-but-3-enoic acid. The process involves the enzymatic hydrolysis of the racemic N-acetylated compound. Hog kidney acylase I selectively acts on the N-acetyl group of the L-enantiomer, leaving the N-acetylated D-enantiomer intact. This stereospecific transformation results in a mixture of the free L-amino acid and the N-acetylated D-amino acid. These two compounds have different chemical properties, which allows for their separation using standard laboratory techniques such as chromatography or differential extraction.
The free L-amino acid can then be isolated, providing the enantiomerically pure desired product. The unreacted N-acetyl-D-amino acid can also be collected. This method provides an efficient route to the pure L-enantiomer, which is often the biologically active form.
Table 1: Enzymatic Resolution of N-acetyl-DL-2-amino-4-methoxy-trans-but-3-enoic acid
| Parameter | Description |
| Substrate | N-acetyl-DL-2-amino-4-methoxy-trans-but-3-enoic acid |
| Enzyme | Hog kidney acylase I |
| Principle | Stereoselective hydrolysis of the N-acyl group |
| Product 1 | L-2-amino-4-methoxy-trans-but-3-enoic acid (free amino acid) |
| Product 2 | N-acetyl-D-2-amino-4-methoxy-trans-but-3-enoic acid (unreacted) |
| Separation | Based on differing chemical properties of the free amino acid and the N-acetylated form |
Isomerization Studies between cis and trans Forms
The geometric isomerism around the carbon-carbon double bond in 2-amino-4-methoxy-but-3-enoic acid results in two distinct forms: the cis (Z) and trans (E) isomers. While synthetic procedures can yield mixtures of these isomers, detailed scientific studies focusing specifically on the isomerization or interconversion between the final cis and trans forms of L-2-amino-4-methoxy-but-3-enoic acid are not extensively documented in the available literature.
The synthesis of these compounds often involves the creation of a mixture of cis and trans enol ether precursors. The ratio of these isomers can be influenced by the reaction conditions during their formation. However, once the final amino acid products are synthesized and isolated, the stability of the cis and trans isomers and the conditions that might promote their isomerization (such as heat, light, or catalysts) have not been the subject of detailed investigation in the reviewed sources. Consequently, data on the equilibrium between the two isomers or the kinetics of their interconversion is not available.
Table 2: Isomerization Study Parameters
| Parameter | Finding |
| Catalysts for Isomerization | Information not available in searched literature. |
| Equilibrium Constant (Keq) | Not determined in searched literature. |
| Kinetic Data | Not available in searched literature. |
| Conditions (pH, Temp., Light) | Specific studies on these effects are not detailed in the searched literature. |
Structural Analogs, Derivatives, and Structure Activity Relationships
Design and Synthesis of Structural Analogs
The rational design and synthesis of structural analogs are pivotal in medicinal chemistry and chemical biology for elucidating mechanisms of action and optimizing lead compounds.
Analogs of methionine, a crucial amino acid in numerous metabolic pathways, have been a key focus. One such analog is L-2-Amino-4-methylthio-cis-but-3-enoic acid (L-cis-AMTB). While the synthesis of the trans-isomer, (E)-(2S)-2-amino-4-methylthio-3-butenoic acid (dehydro-L-methionine), has been documented, the synthesis of the cis-isomer remains a more specialized endeavor. researchgate.net The conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in biological systems proceeds through a stereospecific pathway, highlighting the importance of stereochemistry in the design of such analogs. nih.gov
L-2-Amino-4-methoxy-cis-but-3-enoic acid belongs to a class of natural products known as oxyvinylglycines. frontiersin.org The synthesis of modified oxyvinylglycine structures has been an active area of research to explore and modulate their biological activities. These modifications often involve alterations to the enol ether side chain, which can significantly impact enzyme-inhibitor interactions.
Comparative Analysis of Biological Activity Among Analogs
A comparative analysis of the biological activities of these analogs is essential to understand how structural changes translate into functional differences.
This compound is a potent inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM). nih.gov Its trans-isomer, L-2-amino-4-methoxy-trans-3-butenoic acid, also exhibits inhibitory activity against a range of enzymes, including transaminases and those involved in ethylene (B1197577) biosynthesis in plants. nih.gov
The inhibitory profiles of related enol ether amino acids, such as aminoethoxyvinylglycine (AVG) and rhizobitoxine (B1232551), further illustrate the differential effects of structural modifications. For instance, AVG is a more potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase than rhizobitoxine. nih.gov Rhizobitoxine, in turn, strongly inhibits β-cystathionase. nih.gov
| Compound | Target Enzyme | Inhibition Data |
| This compound | Methionine Adenosyltransferase | Potent Inhibitor nih.gov |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase | More effective than rhizobitoxine nih.gov |
| Rhizobitoxine | ACC Synthase | Ki = 0.025 μM nih.gov |
| Rhizobitoxine | β-cystathionase (E. coli) | 95% inhibition at ~100 μM nih.gov |
Elucidation of Structure-Activity Relationships for Enzyme Targets
Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective enzyme inhibitors. For inhibitors of methionine adenosyltransferase 2A (MAT2A), the core structure and peripheral functional groups play a significant role in inhibitory potency. For instance, modifications to the bicyclic core of some MAT2A inhibitors can dramatically alter their activity, with a five-membered ring in a particular position rendering the compound inactive. acs.org The methoxyphenyl group of some inhibitors forms a key hydrogen-bonding interaction with Gly193 in the allosteric pocket of MAT2A. acs.org
The inhibitory action of many of these amino acid analogs is directed towards pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. frontiersin.org These enzymes catalyze a wide array of reactions involving amino acids, and their mechanism often involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. nih.govfrontiersin.org The unsaturated side chain of the enol ether amino acids can react with the PLP-enzyme complex, leading to irreversible inhibition. The specific nature of the side chain dictates the affinity and reactivity towards different PLP-dependent enzymes.
Relationship to Other Naturally Occurring Enol Ether Amino Acids (e.g., Rhizobitoxine, Aminoethoxyvinylglycine)
This compound is part of a broader family of naturally occurring enol ether amino acids that includes rhizobitoxine and aminoethoxyvinylglycine (AVG). frontiersin.org These compounds share a common structural motif of an α-amino acid with an enol ether side chain, which is the basis for their biological activities as enzyme inhibitors.
Rhizobitoxine, or 2-amino-4-(2-amino-3-hydroxypropoxy)-trans-but-3-enoic acid, is produced by certain bacteria and is known to induce chlorosis in plants by inhibiting β-cystathionase in the methionine biosynthesis pathway. nih.gov Aminoethoxyvinylglycine (AVG), or L-2-amino-4-(2'-aminoethoxy)-trans-3-butenoic acid, is a potent inhibitor of ethylene biosynthesis in plants and also affects aminoacyl-tRNA synthetases at higher concentrations. nih.govagri.gov.il
Advanced Research Methodologies and Future Research Directions
High-Resolution Structural Biology Techniques
High-resolution structural analysis provides an atomic-level view of how L-2-amino-4-methoxy-cis-but-3-enoic acid interacts with its biological targets, offering a foundation for rational drug design and mechanistic insights.
X-ray Crystallography of this compound in Complex with Target Enzymes
X-ray crystallography has been pivotal in elucidating the binding mode of this compound to its target enzyme, methionine adenosyltransferase (MAT). The crystal structure of rat liver MAT in complex with this inhibitor has been solved, providing a detailed snapshot of the enzyme's active site. pdbj.org
In this structure, the inhibitor is observed in a relatively planar conformation, stacked against the aromatic ring of a phenylalanine residue (Phe251). Its carboxylate group engages in a crucial interaction by coordinating a magnesium ion, which is also linked to an aspartate residue (Asp180) of the enzyme. These findings have been instrumental in identifying the methionine-binding site within the enzyme for the first time and have led to hypotheses about the conformational changes that occur during the enzymatic reaction. pdbj.org The specific interactions observed are detailed in the table below.
| Interacting Residue/Ion | Interaction Type | Distance (Å) |
| Phe251 | Pi-stacking | Not specified |
| Mg2+ | Coordination | Not specified |
| Asp180 | Ionic (via Mg2+) | Not specified |
This data is based on the findings from the crystal structure of methionine adenosyltransferase complexed with this compound. pdbj.org
Cryo-Electron Microscopy for Complex Enzymatic Systems
While X-ray crystallography has been successful, cryo-electron microscopy (cryo-EM) presents a powerful alternative for studying large and flexible enzymatic systems that are challenging to crystallize. Cryo-EM allows for the structural determination of protein complexes in a near-native state, providing insights into their dynamics and the binding of small molecule ligands.
For a complex enzyme like methionine adenosyltransferase, which can form multimeric structures, cryo-EM could reveal conformational states that are not readily captured by crystallography. ebi.ac.uk This technique is particularly advantageous for observing the enzyme in different functional states, such as with or without the inhibitor bound, which can help in understanding the allosteric regulation and the complete catalytic cycle. Although no specific cryo-EM studies on this compound have been published, the methodology holds significant promise for future research in this area.
Advanced Spectroscopic and Biophysical Characterization
Spectroscopic and biophysical methods are essential for characterizing the conformational properties of this compound and its interactions with target enzymes in solution, complementing the static picture provided by structural biology.
Nuclear Magnetic Resonance (NMR) for Conformational Studies and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of small molecules in solution. For this compound, NMR could be employed to determine the preferred conformation of the methoxy (B1213986) group relative to the double bond, which is critical for its binding affinity to the target enzyme.
Furthermore, NMR techniques such as saturation transfer difference (STD) and chemical shift perturbation (CSP) are invaluable for studying ligand binding. These methods can identify the specific protons of the inhibitor that are in close contact with the enzyme and can quantify the binding affinity. While detailed NMR studies on this specific compound are not widely published, the principles of NMR make it an indispensable tool for future investigations into its structure-activity relationship.
Mass Spectrometry (MS) for Metabolite Profiling and Reaction Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that plays a crucial role in metabolomics and in the elucidation of biosynthetic pathways. In the context of this compound, MS can be used for metabolite profiling to detect and quantify its presence in biological samples.
Moreover, advanced MS techniques, such as tandem mass spectrometry (MS/MS), are instrumental in identifying reaction intermediates in the biosynthetic pathway of this compound. By analyzing the fragmentation patterns of potential precursors, researchers can piece together the sequence of enzymatic reactions leading to its formation. This approach has been successfully used to study the biosynthesis of the related compound, L-2-amino-4-methoxy-trans-3-butenoic acid, where a tripeptide precursor was identified. pdbj.org
Genetic and Biochemical Approaches for Biosynthesis and Mechanism Elucidation
Understanding the genetic and biochemical basis of this compound biosynthesis is key to potentially harnessing its production for biotechnological purposes. While the biosynthetic pathway for the cis-isomer is not fully elucidated, studies on the trans-isomer in Pseudomonas aeruginosa provide a valuable blueprint.
The biosynthesis of the trans-isomer involves a gene cluster encoding non-ribosomal peptide synthetases (NRPSs) and modifying enzymes. pdbj.org It is hypothesized that the biosynthesis of this compound may follow a similar logic, starting from common amino acid precursors and involving a series of enzymatic modifications. Future research will likely focus on identifying the specific genes and enzymes responsible for the production of the cis-isomer, potentially through genome mining and heterologous expression of candidate gene clusters. Biochemical assays with purified enzymes will be essential to confirm their function and to reconstruct the biosynthetic pathway in vitro.
Site-Directed Mutagenesis to Probe Enzyme Active Sites
In the context of L-2-amino-4-methoxy-but-3-enoic acid biosynthesis in organisms like Pseudomonas aeruginosa, this method is applied to the non-ribosomal peptide synthetases (NRPSs) responsible for its assembly. frontiersin.org The biosynthetic gene cluster includes genes encoding the NRPS enzymes AmbB and AmbE, which are predicted to have multiple domains, including thiolation (T) domains that bind the amino acid precursors. frontiersin.org
For instance, a study on the biosynthesis of the trans-isomer created specific point mutations, such as replacing serine residues in the T domains of AmbB (AmbBS768A) and AmbE (AmbES1819A). frontiersin.org The rationale is that these serine residues are critical for the attachment of the phosphopantetheinyl arm, which in turn binds the amino acid substrates. By mutating these sites and observing a loss of function, researchers can confirm the essential role of these domains in the assembly of the peptide precursor to the final compound. frontiersin.org This approach allows for a precise dissection of the multi-step enzymatic process on a molecular level.
Molecular docking analyses can further complement these studies by predicting how mutations alter the enzyme's structure and its interaction with substrates. Changes in hydrogen bonding and steric hindrance resulting from a mutation can be visualized, providing a mechanistic explanation for observed changes in catalytic activity. mdpi.com
Quantitative Biochemical Assays (e.g., ATP-PPi exchange, aminoacylation assays)
Quantitative biochemical assays are essential for measuring enzyme activity and confirming the identity of substrates in a biosynthetic pathway. For NRPS-mediated synthesis, two key types of assays are particularly informative.
Aminoacylation Assays: These assays directly measure the loading of amino acid substrates onto their cognate NRPS enzymes. In the study of the biosynthesis of the trans-isomer of L-2-amino-4-methoxy-but-3-enoic acid, researchers used radiolabeled amino acids (e.g., 14C-L-Alanine) to track their incorporation. frontiersin.org The NRPS enzymes (AmbB and AmbE) were incubated with a potential radiolabeled substrate, and the proteins were subsequently precipitated. The amount of radioactivity bound to the precipitated proteins was then counted, providing a direct measure of whether the specific amino acid was loaded onto the enzyme. frontiersin.org This work demonstrated that L-Alanine and L-Glutamate are the building blocks for the compound. frontiersin.org
Biological Activity Assays: The production and biological activity of L-2-amino-4-methoxy-but-3-enoic acid can also be quantified using growth inhibition assays. A common method involves the disk diffusion assay, where a filtered supernatant from a culture of the producing organism (P. aeruginosa) is applied to a paper disk on an agar (B569324) plate inoculated with a sensitive indicator organism, such as Escherichia coli K-12. arvojournals.org The diameter of the zone of growth inhibition around the disk is measured and corresponds to the amount of the toxic compound produced. This method was used to compare production between a wild-type P. aeruginosa strain and a mutant with a knockout in the biosynthetic gene cluster, confirming the gene's role in producing the active compound. arvojournals.org
| Strain | Mean Zone of Inhibition (mm) | Standard Deviation (mm) |
| P. aeruginosa E3 (Keratitis isolate) | 27.6 | 1.6 |
| P. aeruginosa PAO1 (Control) | 16.1 | 2.5 |
| P. aeruginosa PA2302 (ambE mutant) | 13.0 | 0.0 |
This interactive table summarizes the results of a disk inhibition assay comparing the production of the antimicrobial compound by different strains of P. aeruginosa. Data sourced from IOVS. arvojournals.org
Gene Knockout and Overexpression Studies in Producer Organisms
Manipulating the expression of the biosynthetic genes within the producer organism, typically Pseudomonas aeruginosa, is a cornerstone of functional genomics. These studies involve either deleting (knockout) a gene to observe the resulting loss of function or increasing its expression (overexpression) to enhance production or facilitate enzyme purification.
Gene Knockout Studies: Creating targeted gene knockouts is definitive proof of a gene's involvement in a specific metabolic pathway. For example, an NRPS mutant strain of P. aeruginosa (PA2302), in which the ambE gene was disrupted, was shown to have significantly reduced production of the bioactive compound compared to the wild-type strain. arvojournals.org Similarly, comparing wild-type P. aeruginosa with an AMB-negative strain is used to assess the compound's role as a potential virulence factor in interactions with host cells like Acanthamoeba castellanii. nih.gov These studies are critical for linking a specific gene cluster directly to the production of L-2-amino-4-methoxy-but-3-enoic acid and for studying its biological roles. arvojournals.orgnih.gov
Overexpression Studies: For detailed biochemical characterization, the biosynthetic enzymes are often produced in larger quantities than what is naturally available from P. aeruginosa. This is achieved by cloning the genes, such as ambE, into expression plasmids and introducing them into a host like E. coli. frontiersin.org The gene is placed under the control of a strong, inducible promoter, allowing for high-level production of the enzyme, which can then be purified and used in the quantitative biochemical assays described previously. frontiersin.org
Computational Chemistry and Molecular Modeling
Computational approaches are increasingly integral to understanding and manipulating biological systems. Molecular modeling provides insights into ligand-target interactions at an atomic level, guiding further experimental work such as inhibitor design and site-directed mutagenesis.
Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, which is a known potent inhibitor of Methionine Adenosyltransferase (MAT), docking can model how the molecule fits into the enzyme's active site. nih.gov
Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com These simulations calculate the trajectory of atoms by solving Newton's equations of motion, offering insights into the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding. mdpi.com
A key output from these simulations is the calculation of binding free energy, often using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov This calculation deconstructs the binding energy into its constituent parts, allowing researchers to understand the primary forces driving the interaction.
| Energy Component | Description |
| Evdw | Van der Waals energy |
| Eelec | Electrostatic energy |
| EPB | Polar solvation energy |
| Enpolar | Nonpolar solvation energy |
| ΔTotal | Total Binding Free Energy |
This interactive table shows the typical components calculated in an MM/PBSA analysis to determine the binding free energy of a ligand to its target. Data based on methodologies described in MDPI. nih.gov
These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the inhibitor in the active site, providing a detailed rationale for its inhibitory activity. nih.gov
De Novo Design of Novel Inhibitors and Analogs
De novo design leverages the three-dimensional structural information of a target enzyme to design entirely new molecules, rather than modifying an existing one. The goal is to create novel inhibitors or analogs with high affinity and specificity for the target. nih.gov
Starting with the crystal structure of a target like MAT, computational algorithms can build molecules atom-by-atom within the confines of the active site. These programs aim to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic packing) and create a molecule with a shape and chemical character that is perfectly complementary to the binding pocket. nih.gov This approach holds the potential to generate inhibitors with completely novel scaffolds, potentially overcoming limitations of existing compounds, such as metabolic instability or off-target effects. Designed miniproteins, for example, have been developed to specifically bind to and cap the ends of pathogenic protein fibrils, thereby halting their aggregation. nih.gov
Development of Highly Sensitive and Selective Analytical Methods for Detection and Quantification in Biological Matrices (excluding human clinical samples)
The accurate detection and quantification of this compound in complex biological matrices, such as bacterial culture supernatants or environmental samples, require sophisticated analytical methods. The primary challenges are the low concentration of the analyte and the presence of numerous interfering compounds. nih.govmdpi.com
The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This technique offers high sensitivity and selectivity.
Sample Preparation: A critical first step is sample preparation to isolate the analyte and remove interfering matrix components. Solid-phase extraction (SPE) is a common and robust technique used for this purpose. nih.gov However, even with cleanup, residual matrix components can affect the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect," which can lead to inaccurate quantification if not properly addressed. nih.gov
Chromatographic Separation: Liquid chromatography separates the components of the mixture before they enter the mass spectrometer. For a compound like this compound, it is crucial that the chromatographic method can separate it from its isomers (e.g., the trans-isomer) and other structurally similar amino acids that may be present in the biological matrix. mdpi.comnih.govnih.gov
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides two levels of mass filtering for high selectivity. The first stage selects the molecular ion of the target compound, which is then fragmented. The second stage selects for a specific fragment ion that is characteristic of the compound. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection and quantification even in a complex background. nih.gov The development of these methods is focused on achieving low limits of detection (LOD) and ensuring accuracy and precision across different types of biological samples. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for L-2-Amino-4-methoxy-cis-but-3-enoic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis of this compound typically involves β,γ-enol ether amino acid precursors. For example, a modified approach using trans- or cis-configured starting materials under controlled pH and temperature can yield the desired stereoisomer. Key steps include chiral auxiliary-mediated alkylation and subsequent deprotection. Reaction solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) critically affect stereochemical outcomes .
- Characterization : Confirm stereochemistry via -NMR coupling constants (e.g., cis vs. trans olefinic protons) and X-ray crystallography. HPLC with chiral columns can assess enantiomeric excess (>98% purity is achievable) .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing L-2-Amino-4-methoxy-cis-but-3-enoic acid?
- Methodological Answer :
- NMR : -NMR distinguishes methoxy ( ppm) and amino acid carbons ( ppm for the carboxyl group).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO, theoretical 131.15 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) resolve impurities. Chiral columns (e.g., Chiralpak IA) verify enantiopurity .
Q. What is the biochemical relevance of L-2-Amino-4-methoxy-cis-but-3-enoic acid in enzyme inhibition studies?
- Methodological Answer : The compound is an experimental inhibitor of methionine adenosyltransferase I (MAT1A), a key enzyme in S-adenosylmethionine biosynthesis. Competitive inhibition assays involve pre-incubating MAT1A with the compound (0.1–10 mM range) and monitoring substrate depletion via UV-Vis spectroscopy (λ = 340 nm for NADH-coupled reactions). IC values are determined using nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for L-2-Amino-4-methoxy-cis-but-3-enoic acid derivatives?
- Methodological Answer : Discrepancies between reported cis/trans configurations often arise from reaction conditions (e.g., isomerization during purification). To resolve:
- Perform dynamic NMR experiments to assess rotational barriers of the methoxy group.
- Compare experimental X-ray diffraction data with computational models (DFT-optimized geometries).
- Use NOESY NMR to identify spatial proximity between methoxy protons and adjacent groups .
Q. What strategies optimize aqueous-phase reactivity of L-2-Amino-4-methoxy-cis-but-3-enoic acid in biological assays?
- Methodological Answer : The compound’s hydrophobicity limits solubility in aqueous buffers. Strategies include:
- Surfactant-Mediated Solubilization : Use photochromic surfactants (e.g., azobenzene derivatives) at 0.1–1% w/v to enhance solubility while maintaining enzyme activity.
- pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 5% DMSO as a co-solvent.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
Q. How does computational modeling predict the interaction between L-2-Amino-4-methoxy-cis-but-3-enoic acid and MAT1A?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with MAT1A’s crystal structure (PDB: 2O8F). The methoxy group forms hydrophobic interactions with Val and His, while the amino acid backbone hydrogen-bonds to Asp.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD < 2 Å indicates stable binding .
Q. What experimental controls are critical when studying this compound’s effects on cancer cell metabolism?
- Methodological Answer :
- Negative Controls : Use MAT1A knockout cell lines to confirm target specificity.
- Isomer Controls : Include trans-isomer to isolate stereospecific effects.
- Metabolite Profiling : LC-MS/MS quantifies S-adenosylmethionine and downstream metabolites (e.g., spermidine) to validate pathway disruption .
Key Data Contradictions and Solutions
- Stereochemical Stability : The cis isomer may isomerize to trans under acidic conditions. Mitigate by storing at pH 7.0–8.0 and avoiding high temperatures (>40°C) during synthesis .
- Enzyme Inhibition Specificity : Off-target effects on related enzymes (e.g., MAT2A) are possible. Use siRNA silencing or isoform-specific inhibitors as controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
